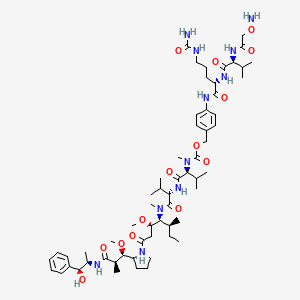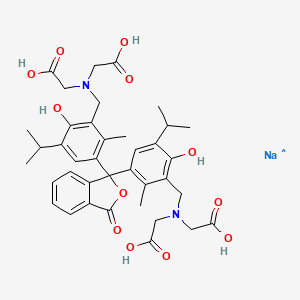
Thymolphthalexon
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymolphthalexon, identified by the CAS number 62698-55-9, is a chemical compound primarily utilized in the field of analytical chemistry for colorimetric detection and quantification of alkaline substances . It belongs to the family of thioxanthone derivatives and has strong antioxidant properties .
准备方法
Synthetic Routes and Reaction Conditions: Thymolphthalexon can be synthesized from thymol and phthalic anhydride . The synthesis involves the reaction of thymol with phthalic anhydride under acidic conditions to form the desired product. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified through crystallization or other separation techniques.
化学反应分析
Types of Reactions: Thymolphthalexon undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its role as a pH indicator, changing color under different pH conditions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or other reduced forms of the compound.
科学研究应用
Thymolphthalexon has several applications in scientific research, including:
Chemistry: Used as a reagent in biochemical assays and for colorimetric detection of pH changes.
Biology: Employed in studies of free radical response, oxidative stress, and aging.
Medicine: Investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of pH indicators and other analytical tools.
作用机制
The mechanism by which thymolphthalexon exerts its effects involves its ability to undergo color changes in response to pH variations. This property is due to the presence of ionizable groups within its structure that can accept or donate protons under different pH conditions . The molecular targets and pathways involved include interactions with hydrogen ions and other reactive species in the solution.
相似化合物的比较
Thymolphthalein: Another pH indicator that changes color from colorless to blue under basic conditions.
Phenolphthalein: A widely used pH indicator that changes from colorless to pink in alkaline solutions.
Uniqueness: Thymolphthalexon is unique due to its strong antioxidant properties and its specific colorimetric response under alkaline conditions . Unlike phenolphthalein, which is primarily used in titrations, this compound has broader applications in biochemical assays and medical research .
属性
分子式 |
C38H44N2NaO12 |
|---|---|
分子量 |
743.7 g/mol |
InChI |
InChI=1S/C38H44N2O12.Na/c1-19(2)24-11-29(21(5)26(35(24)49)13-39(15-31(41)42)16-32(43)44)38(28-10-8-7-9-23(28)37(51)52-38)30-12-25(20(3)4)36(50)27(22(30)6)14-40(17-33(45)46)18-34(47)48;/h7-12,19-20,49-50H,13-18H2,1-6H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48); |
InChI 键 |
IIAPYKPRBUOQPH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C(=C1CN(CC(=O)O)CC(=O)O)O)C(C)C)C2(C3=CC=CC=C3C(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)O)CC(=O)O)C.[Na] |
相关CAS编号 |
62698-55-9 85409-48-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


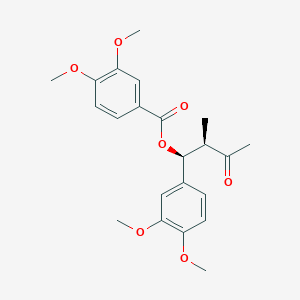
![N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B12406483.png)

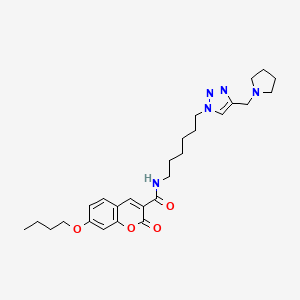



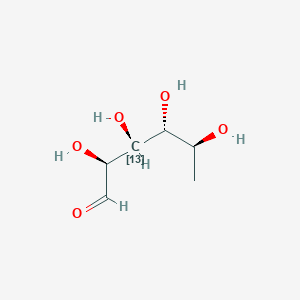

![cobalt(2+);methane;3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7,18-tris(2-amino-2-oxoethyl)-17-[3-[2-[[(2R,3S,4R,5S)-5-(5,6-dimethyl-3H-benzimidazol-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-3,13-bis(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate](/img/structure/B12406531.png)
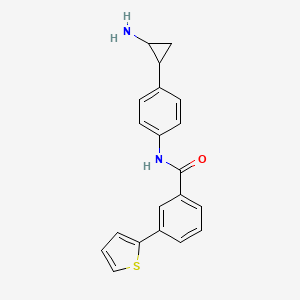
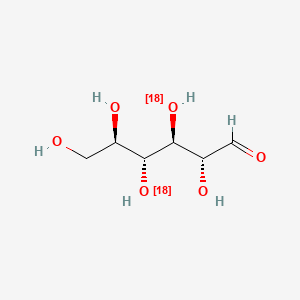
![Sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfonatophenyl)azaniumylidenexanthen-9-yl]benzoate](/img/structure/B12406546.png)
